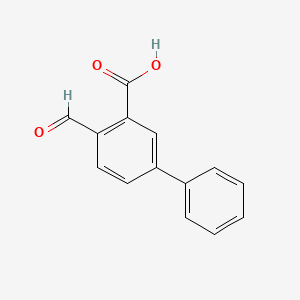

4-Formylbiphenyl-3-carboxylic acid

CAS No.:

Cat. No.: VC18267054

Molecular Formula: C14H10O3

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10O3 |

|---|---|

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 2-formyl-5-phenylbenzoic acid |

| Standard InChI | InChI=1S/C14H10O3/c15-9-12-7-6-11(8-13(12)14(16)17)10-4-2-1-3-5-10/h1-9H,(H,16,17) |

| Standard InChI Key | HVWSVVCLWMOMPO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)C(=O)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

4-Formylbiphenyl-3-carboxylic acid consists of two benzene rings connected by a single bond (biphenyl core). The formyl group at the 4' position and the carboxylic acid at the 3 position introduce polarity and reactivity. The molecule’s planar structure facilitates π-π stacking interactions, which are critical in material science applications .

Physicochemical Data

Key properties include:

-

Molecular Weight: 226.23 g/mol

-

Boiling Point: 456.6°C (predicted)

-

Density: 1.264 g/cm³ (predicted)

The compound is sparingly soluble in water but dissolves in polar organic solvents like ethanol and dimethylformamide (DMF). Its crystalline solid form and stability under ambient conditions make it suitable for long-term storage .

Synthesis and Production

Laboratory-Scale Synthesis

The most common synthetic route involves a Suzuki-Miyaura cross-coupling reaction:

-

Starting Materials: 3-Bromobenzoic acid and 4-formylphenylboronic acid.

-

Catalyst: Bis(triphenylphosphine)palladium(II) chloride.

-

Conditions: Reflux in a dioxane-water mixture with cesium carbonate as a base .

The reaction yields 4-formylbiphenyl-3-carboxylic acid with a 65% efficiency. Post-synthesis purification via column chromatography ensures high purity (>97%) .

Industrial Production

Industrial methods optimize the Suzuki-Miyaura reaction for scalability:

-

Continuous Flow Reactors: Enhance yield and reduce reaction time.

-

Catalyst Recovery: Palladium catalysts are recycled using filtration systems to minimize costs .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s aldehyde and carboxylic acid groups enable diverse transformations:

-

Thiazolopyrimidine Synthesis: Reacts with thiourea and ethyl acetoacetate under acidic conditions to form fused pyrimidines with antimicrobial activity .

-

Schiff Base Formation: The formyl group condenses with amines to generate imines, useful in coordination chemistry .

Material Science

-

Liquid Crystals: The biphenyl core promotes mesophase formation, critical for display technologies.

-

Metal-Organic Frameworks (MOFs): Serves as a linker due to its rigid structure and functional groups .

Biological Activity

Antioxidant Properties

In vitro studies using DPPH and ABTS assays demonstrate moderate radical scavenging activity (IC₅₀: 45–50 μM). The electron-withdrawing carboxylic acid group enhances stability against oxidative degradation .

Antimicrobial Efficacy

Derivatives exhibit broad-spectrum activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 64 |

| S. aureus | 32 |

Mechanistic studies suggest disruption of bacterial cell membranes via hydrophobic interactions .

Comparison with Structural Analogs

Positional Isomers

| Compound | Carboxylic Acid Position | Key Difference |

|---|---|---|

| 4'-Formylbiphenyl-4-carboxylic acid | 4 | Higher solubility in aqueous solutions |

| 4'-Formylbiphenyl-2-carboxylic acid | 2 | Altered steric hindrance in reactions |

The 3-carboxylic acid isomer offers balanced reactivity for both electrophilic and nucleophilic reactions .

Ester Derivatives

Conversion to ethyl esters (e.g., 4'-formyl-biphenyl-3-carboxylic acid ethyl ester) enhances volatility for gas chromatography applications but reduces biological activity due to decreased polarity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume